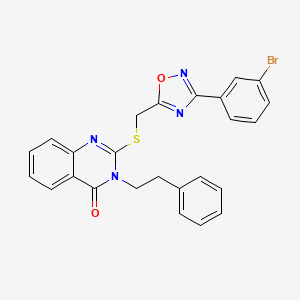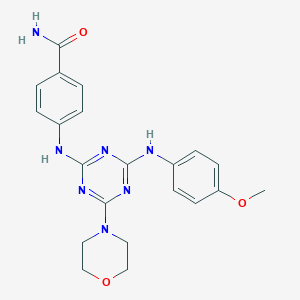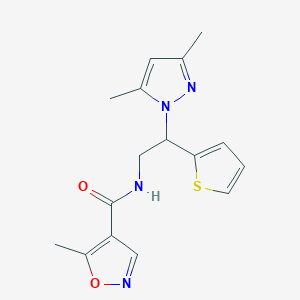
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound has been explored for its synthesis and characterization within the context of heterocyclic chemistry. Researchers have developed methods to synthesize and analyze various derivatives related to this compound, focusing on the structural and chemical properties that contribute to its potential applications in scientific research. For instance, innovative methods for the synthesis of aminoamide derivatives leading to chloromethyl pyrimidinone compounds have been documented, with detailed elucidation based on elemental and spectral analyses including FT-IR, 1H-NMR, and mass spectroscopy (Ahmed F. Ahmed et al., 2018). This foundational work supports further exploration of the compound’s utility in various fields.
Biological Evaluation
A significant area of research involves the biological evaluation of novel pyrazolopyrimidines derivatives, including structures analogous to the one , for their potential as anticancer and anti-inflammatory agents. Studies have shown that these derivatives exhibit cytotoxic activities against certain cancer cell lines, highlighting the compound's relevance in developing therapeutic agents (A. Rahmouni et al., 2016). The structure-activity relationships derived from these studies are critical for understanding how modifications to the compound can influence its biological activity and therapeutic potential.
Antimicrobial Activity
Research into the antimicrobial properties of derivatives related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide has shown promising results. Compounds synthesized from thiophene derivatives have demonstrated potential antibacterial and antifungal activities, indicating the compound’s utility in addressing microbial resistance (D. Sowmya et al., 2018). This line of research is essential for discovering new antimicrobial agents in the fight against infectious diseases.
Heterocyclic Synthesis
The compound and its derivatives are also subjects of investigation in the synthesis of novel heterocyclic compounds. Through various chemical reactions, researchers have developed methodologies to create a range of heterocyclic structures, which are of interest due to their potential applications in pharmaceuticals and materials science. For example, the synthesis of isoxazoles and pyrazoles through cycloaddition methodologies has been explored, showcasing the versatility of the compound in contributing to the diversity of heterocyclic chemistry (A. Rahmouni et al., 2014).
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-7-11(2)20(19-10)14(15-5-4-6-23-15)9-17-16(21)13-8-18-22-12(13)3/h4-8,14H,9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEJLVYDLAHICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=C(ON=C2)C)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)
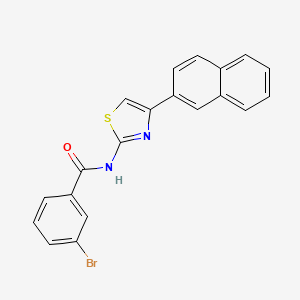
![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)

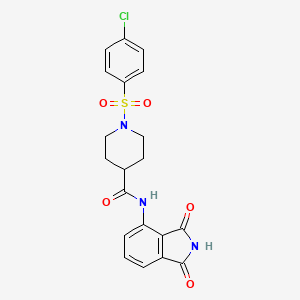
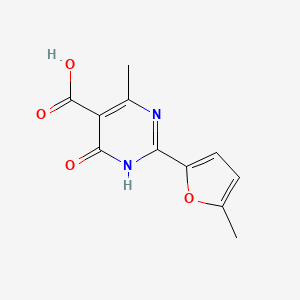
![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)
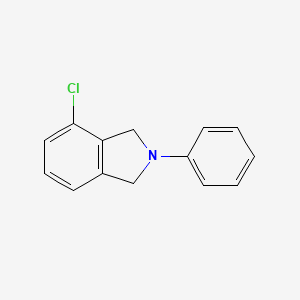
![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2774769.png)
![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2774774.png)
